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Compound Name: Lepetegravir

Cat. No.: B15612713

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial data for
Lepetegravir (GSK3640254), a novel, next-generation HIV-1 maturation inhibitor. The
information presented herein is synthesized from publicly available results of Phase 1 and
Phase 2a clinical studies, offering an in-depth perspective on the pharmacokinetics,
pharmacodynamics, safety, and mechanism of action of this investigational antiretroviral agent.

Executive Summary

Lepetegravir is an investigational antiretroviral drug that targets the final step of HIV-1 Gag
polyprotein processing, a critical stage in the viral maturation process. Early-phase clinical trials
have demonstrated its potential as a once-daily oral agent. The studies in healthy volunteers
and HIV-1 positive, treatment-naive adults have shown a favorable pharmacokinetic profile,
good tolerability, and significant antiviral activity. This document provides a detailed
consolidation of the quantitative data, experimental methodologies, and visual representations
of the drug's mechanism and trial designs.

Mechanism of Action: Inhibition of HIV-1 Maturation

Lepetegravir's mechanism of action is distinct from currently approved classes of antiretroviral
drugs. It does not target the viral enzymes like reverse transcriptase, protease, or integrase.
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Instead, it binds to the HIV-1 Gag polyprotein, specifically at the cleavage site between the
capsid (CA) and the spacer peptide 1 (SP1).[1][2] This binding sterically hinders the action of
the viral protease, preventing the final and critical cleavage of Gag.[3][4] Consequently, the
virion cannot form a mature, infectious core, resulting in the release of immature and non-

infectious viral particles.[1][5]
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Figure 1: Mechanism of Action of Lepetegravir.

Quantitative Data Summary

The following tables summarize the key quantitative data from the early-phase clinical trials of

Lepetegravir.

Pharmacokinetic Parameters in Healthy Adults (Phase 1)
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Data from a Phase 1 single and multiple ascending dose trial (NCT03231943) in healthy male
participants are presented below.[5]

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of Lepetegravir

Cmax Tmax (h, AUCO0-o0

Dose N . t1/2 (h)
(ng/mL) median) (ng*h/mL)

1mg 6 0.005 3.5 0.057 ~24

700 mg ~4 ~24

Note: Specific Cmax and AUC values for all dose cohorts were not detailed in the provided
search results.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of Lepetegravir (Day 14)

Tmax (h, AUCO0-24
Dose N Cmax (pg/mL) .

median) (ng*h/imL)
200 mg 1.40 3.8 215

Note: Data for other dose cohorts in the MAD study were not fully available in the search

results.

A separate Phase 1 study (NCT03575962) evaluated the relative bioavailability of two salt
formulations, mesylate and bis-hydrochloride. The mesylate salt demonstrated a 12%-16%
increase in AUC and Cmax compared to the bis-hydrochloride form.[6]

Drug-Drug Interaction Profile (Phase 1)

Lepetegravir's potential for drug-drug interactions was assessed in healthy volunteers.

Table 3: Interaction with Tenofovir Alafenamide/Emitricitabine (TAF/FTC) (NCT03836729)[7]
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Parameter (TAF) GMR (90% CI)
AUCO-T 0.886 (0.75 to 1.04)
Cmax 0.874 (0.68 t0 1.12)

GMR: Geometric Mean Ratio. Co-administration of Lepetegravir 200 mg once daily did not
have a clinically significant effect on the steady-state pharmacokinetics of TAF/FTC.[7]

Table 4: Interaction with Dolutegravir (DTG) (NCT03816696)[8]

Parameter GMR (90% CiI)

Dolutegravir

AUCO-T 1.17 (1.118-1.233)
Cmax 1.09 (1.044-1.138)
Ct 1.24 (1.160-1.315)

Lepetegravir

AUCO-T 1.04 (0.992-1.094)
Cmax 0.99 (0.923-1.065)
Ct 1.10 (0.939-1.056)

Coadministration of Lepetegravir 200 mg with dolutegravir 50 mg did not result in any clinically

significant drug interactions.[8]

Antiviral Efficacy in Treatment-Naive HIV-1 Positive
Adults (Phase 2a)

The proof-of-concept Phase 2a study (NCT03784079) evaluated the antiviral response to
Lepetegravir monotherapy.[3][9]

Table 5: Maximum HIV-1 RNA Change from Baseline[3][9]
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Maximum Mean HIV-1 RNA

Dose Group Duration . .
Decline (log10 copies/mL)

10 mg 10 days -0.4

40 mg 7 days -1.2

80 mg 7 days -1.0

140 mg 7 days -1.5

200 mg 10 days -2.0

Doses of 40 mg and higher resulted in a decline in HIV-1 RNA of at least 1-log10.[3][9]

Safety and Tolerability Summary

Across the Phase 1 and 2a studies, Lepetegravir was generally well-tolerated.[3][5]
e Most Common Adverse Events: Headache, diarrhea, dizziness, and rash.[3][5]

o Serious Adverse Events: No deaths or drug-related serious adverse events were reported in

the early-phase trials.[3][5]

» Discontinuations due to Adverse Events: A small number of participants discontinued due to
adverse events, with one instance of maculopapular rash considered drug-related.[5]

Experimental Protocols
Phase 1 First-in-Human Study (NCT03231943)

o Study Design: A two-part, randomized, double-blind, placebo-controlled study in healthy
adult males.[10]

o Part 1 (Single Ascending Dose): Participants received a single oral dose of Lepetegravir
(ranging from 1 mg to 700 mg) or placebo.[6]

o Part 2 (Multiple Ascending Dose): Participants received daily oral doses of Lepetegravir

or placebo for 14 days.[10]
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» Key Assessments:

o Pharmacokinetics: Plasma concentrations of Lepetegravir were measured at serial time
points to determine Cmax, Tmax, AUC, and half-life using noncompartmental analysis.[10]

o Safety and Tolerability: Monitored through adverse event reporting, clinical laboratory
tests, vital signs, and electrocardiograms (ECGSs).[5]
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Figure 2: Workflow for Phase 1 SAD/MAD Trial.

Phase 2a Proof-of-Concept Study (NCT03784079)

¢ Study Design: A two-part, randomized, double-blind, placebo-controlled, adaptive design
study in treatment-naive adults with HIV-1 infection.[3][9]
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o Part 1: Participants received Lepetegravir 10 mg or 200 mg, or placebo, once daily for 10
days.[3][9]

o Part 2: Following an interim analysis, participants received Lepetegravir 40 mg, 80 mg, or
140 mg, or placebo, once daily for 7 days.[3][9]

o Key Assessments:

[¢]

Primary Endpoint: Maximum change from baseline in plasma HIV-1 RNA.[3][9]

Pharmacokinetics: Plasma concentrations of Lepetegravir were measured to assess PK

[e]

parameters at steady state.[9]

[e]

Safety and Tolerability: Monitored as in the Phase 1 study.[3]

o

Resistance: Genotypic and phenotypic resistance testing was performed on plasma
samples.[9]
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Figure 3: Workflow for Phase 2a Adaptive Design Trial.

Conclusion

The early-phase clinical trial results for Lepetegravir (GSK3640254) are promising, suggesting
a favorable safety, pharmacokinetic, and antiviral activity profile. Its novel mechanism of action
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as a maturation inhibitor presents a potential new therapeutic option for the treatment of HIV-1
infection, with no cross-resistance to existing antiretroviral classes. The data support its
continued development in later-phase clinical trials to further establish its efficacy and safety in
a broader patient population and in combination with other antiretroviral agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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